1-(2,3,6-Trichloro-phenyl)-ethanone
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Overview
Description
1-(2,3,6-Trichlorophenyl)ethan-1-one is an organic compound characterized by the presence of three chlorine atoms attached to a phenyl ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,6-Trichlorophenyl)ethan-1-one can be synthesized through the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 1-(2,3,6-trichlorophenyl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,6-Trichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 2,3,6-Trichlorobenzoic acid.
Reduction: 1-(2,3,6-Trichlorophenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2,3,6-Trichlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,6-trichlorophenyl)ethan-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
- 1-(2,3,4-Trichlorophenyl)ethan-1-one
- 1-(2,4,5-Trichlorophenyl)ethan-1-one
- 1-(2,4,6-Trichlorophenyl)ethan-1-one
Comparison: 1-(2,3,6-Trichlorophenyl)ethan-1-one is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties and biological activities, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
1-(2,3,6-trichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKICMVSZLGGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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